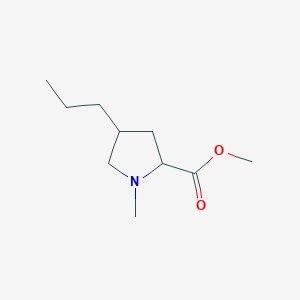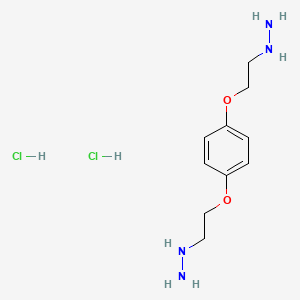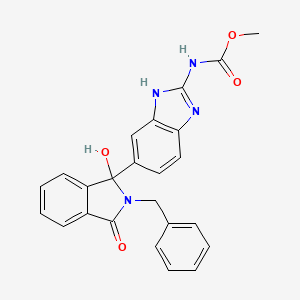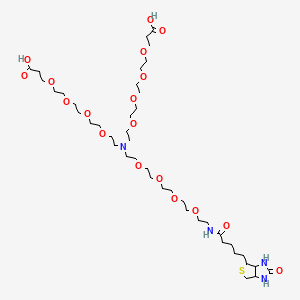
Molybdenum;sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molybdenum sulfane, commonly known as molybdenum disulfide, is an inorganic compound composed of molybdenum and sulfur. Its chemical formula is MoS₂. This compound is classified as a transition metal dichalcogenide and is known for its silvery black appearance. Molybdenum sulfane occurs naturally as the mineral molybdenite, which is the principal ore for molybdenum . It is widely used in various industries due to its unique properties, such as low friction and robustness, making it an excellent dry lubricant .
Preparation Methods
Molybdenum sulfane can be synthesized through several methods:
Chemical Vapor Transport (CVT) Method: This method involves the reaction of molybdenum, sulfur, and a halogen (iodine for 2H-MoS₂ and chlorine for 3R-MoS₂) at high temperatures to grow large single crystals.
Direct Sulfidation: Elemental molybdenum or its compounds are directly sulfidized at elevated temperatures.
Industrial Production: Molybdenite ore is processed by flotation to give relatively pure MoS₂.
Chemical Reactions Analysis
Molybdenum sulfane undergoes various chemical reactions, including:
Oxidation: MoS₂ reacts with oxygen at temperatures between 400 to 600°C to yield molybdenum trioxide (MoO₃).
Reduction: MoS₂ can be reduced to molybdenum metal in the presence of hydrogen at high temperatures.
Substitution: MoS₂ can react with halogens to form molybdenum halides.
Common reagents used in these reactions include oxygen, hydrogen, and halogens. The major products formed from these reactions are molybdenum trioxide, molybdenum metal, and molybdenum halides .
Scientific Research Applications
Molybdenum sulfane has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of molybdenum sulfane involves its interaction with various molecular targets and pathways. In catalytic applications, MoS₂ acts as a catalyst by providing active sites for the adsorption and activation of reactant molecules . In biological applications, MoS₂ interacts with biomolecules through its high surface area and unique electronic properties, enabling it to function as a sensor or therapeutic agent .
Comparison with Similar Compounds
Molybdenum sulfane can be compared with other transition metal dichalcogenides, such as tungsten disulfide (WS₂) and molybdenum diselenide (MoSe₂):
Tungsten Disulfide (WS₂): Similar to MoS₂, WS₂ is used as a dry lubricant and has similar layered structures.
Molybdenum Diselenide (MoSe₂): MoSe₂ shares similar electronic properties with MoS₂ but has a different bandgap, making it suitable for different electronic applications.
Molybdenum sulfane is unique due to its combination of low friction, high stability, and versatile applications in various fields .
Properties
Molecular Formula |
H2MoS |
|---|---|
Molecular Weight |
130.03 g/mol |
IUPAC Name |
molybdenum;sulfane |
InChI |
InChI=1S/Mo.H2S/h;1H2 |
InChI Key |
QYSJWHFJGCFRDE-UHFFFAOYSA-N |
Canonical SMILES |
S.[Mo] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[[4-[[4-[[4-[[4-[[4-[[4-[(2-amino-4-oxo-7,8-dihydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B12293656.png)


![5-(7-Chloro-2,4-dioxo-1,4a,5,10a-tetrahydrochromeno[2,3-d]pyrimidin-5-yl)-1,3-diazinane-2,4,6-trione](/img/structure/B12293684.png)
![1-[5-Chloro-2-(2.4-dichlorophenoxy)phenylethanone]-D3](/img/structure/B12293691.png)
![(2R)-N'-[5-[(E)-2-(3a,4,5,6,7,7a-hexahydro-1H-benzimidazol-2-yl)-3-(2,5-difluorophenyl)-1-hydroxy-3-oxoprop-1-enyl]-2-fluorophenyl]sulfonyl-2-hydroxypropanimidamide](/img/structure/B12293692.png)

![(S)-N-[(S)-2-Methyl-1-oxobutyl]-L-phenylalanine (S)-1-[(2S,3S)-3-acetoxy-1-[(S)-2-amino-3-methyl-1-oxobutyl]-2-pyrrolidinyl]-2-carboxyethyl ester](/img/structure/B12293698.png)
![2-Chloro-7-(4-fluorophenyl)-N,5,5-trimethyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12293703.png)
![(3Z)-3-[(E)-hexadec-7-enylidene]-4-hydroxy-5-methylideneoxolan-2-one](/img/structure/B12293707.png)


